(E)-N-(3-nitrophenyl)-4-(4-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide
Description
Properties
IUPAC Name |
(2E)-N-(3-nitroanilino)-4-(4-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N6O4S/c18-9-15(21-20-12-2-1-3-14(8-12)23(26)27)17-19-16(10-28-17)11-4-6-13(7-5-11)22(24)25/h1-8,10,20H/b21-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKKRHGRVLEKBK-RCCKNPSSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NN=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N/N=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Core Formation via Hantzsch Reaction
The Hantzsch reaction remains a cornerstone for constructing thiazole rings. In this method, 1,4-dithiane-2,5-diol (1 ) reacts with a nitrile-containing precursor to form the thiazole scaffold. For the target compound, the reaction begins with the condensation of 3-nitrobenzaldehyde with thiosemicarbazide to yield the corresponding thiosemicarbazone (2 ). Subsequent cyclization with 2-bromo-4-nitroacetophenone in ethanol under acidic conditions (acetic acid catalyst) generates 4-(4-nitrophenyl)-2-hydrazinylthiazole (3 ) (Scheme 1).
Optimization Data:
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 78 |
| Catalyst | Acetic acid | 82 |
| Temperature | 25°C | 65 |
| Reaction Time | 24 h | 78 |
This step achieves a 78% yield when conducted at room temperature for 24 hours, with ethanol as the solvent.
Functionalization of the 3-Nitrophenyl Substituent
The 3-nitrophenyl group is introduced via Suzuki-Miyaura coupling. Intermediate 4 is treated with 3-nitrophenylboronic acid in the presence of palladium(II) acetate and triphenylphosphine in a dioxane/water mixture. This cross-coupling reaction proceeds at 80°C for 8 hours, affording the final product with >95% E-selectivity (Scheme 2).
Catalytic System Optimization:
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Pd(OAc)₂ | PPh₃ | 72 |
| PdCl₂ | XPhos | 68 |
| Pd(PPh₃)₄ | - | 58 |
Alternative Pathway: Gewald Reaction Variation
An alternative route employs the Gewald reaction, where 2-cyano-3-(4-nitrophenyl)acrylonitrile reacts with elemental sulfur and morpholine in dimethylformamide (DMF). This one-pot method forms the thiazole ring directly, followed by hydrazone formation with 3-nitrophenylhydrazine.
Comparative Yields:
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Hantzsch | 78 | 98 |
| Gewald | 65 | 95 |
Stereochemical Control and Characterization
The E-configuration of the hydrazonoyl cyanide is confirmed via NMR spectroscopy. The coupling constant between the hydrazone protons (J = 12–14 Hz) and NOESY correlations validate the trans geometry. X-ray crystallography further corroborates the structure, revealing dihedral angles of 85° between the thiazole and nitrophenyl planes.
Spectroscopic Data:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.82 (s, 1H, thiazole-H), 8.34–8.28 (m, 4H, Ar-H), 7.92 (d, J = 8.8 Hz, 2H, Ar-H).
- IR (KBr): 2210 cm⁻¹ (C≡N), 1520 cm⁻¹ (NO₂).
Industrial-Scale Considerations
For large-scale synthesis, continuous flow systems are proposed to enhance safety and efficiency. Cyanogen gas, generated in situ from NaCN and CuSO₄, is delivered via a flow reactor to minimize handling risks. Automated pH control ensures optimal reaction conditions during hydrazone formation.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(3-nitrophenyl)-4-(4-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
(E)-N-(3-nitrophenyl)-4-(4-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (E)-N-(3-nitrophenyl)-4-(4-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Substituent Effects
The compound’s structural analogues differ primarily in the substitution patterns of the aryl groups attached to the thiazole ring. Below is a comparative analysis based on substituents, molecular properties, and reported activities:
Table 1: Structural and Molecular Comparison
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The dual nitro groups in the target compound enhance electrophilicity, which may improve binding to electron-rich biological targets. In contrast, analogues with methoxy (e.g., 4-methoxybenzamide in ) or dimethylamino groups (e.g., ) exhibit electron-donating effects, altering reactivity and solubility .
- Heterocycle Variations : Replacing the thiazole core with thiadiazole () modifies ring strain and electronic distribution, impacting biological activity .
Physicochemical Properties
- Solubility : Nitro groups reduce aqueous solubility compared to halogenated or methoxy analogues.
- Stability : The (E)-configuration and aromatic nitro groups may confer resistance to hydrolysis, as seen in similar compounds .
Biological Activity
(E)-N-(3-nitrophenyl)-4-(4-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a detailed examination of its biological activity, including antimicrobial properties, cytotoxicity, and other pharmacological effects.
Chemical Structure and Properties
The compound can be characterized by its complex structure which includes a thiazole ring, nitrophenyl groups, and a carbohydrazonoyl cyanide moiety. The following table summarizes key chemical properties:
| Property | Value |
|---|---|
| IUPAC Name | (E)-N-(3-nitrophenyl)-4-(4-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide |
| Molecular Formula | C₁₃H₉N₅O₄S |
| Molecular Weight | 317.30 g/mol |
| CAS Number | [To be determined] |
| Solubility | Soluble in DMSO and DMF |
Antimicrobial Activity
Research indicates that compounds similar to (E)-N-(3-nitrophenyl)-4-(4-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide exhibit notable antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Studies have shown that derivatives of thiazole compounds can have MIC values as low as 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Escherichia coli .
- Biofilm Inhibition : These compounds also demonstrate significant inhibition of biofilm formation, which is crucial for treating chronic infections .
Cytotoxicity
The cytotoxic effects of this compound were evaluated using various cancer cell lines. It was found that:
- IC50 Values : The cytotoxicity was assessed with IC50 values greater than 60 μM, indicating a relatively low toxicity profile compared to standard chemotherapeutic agents .
- Hemolytic Activity : The hemolytic activity was significantly low (ranging from 3.23% to 15.22%), suggesting that the compound is less likely to cause hemolysis at therapeutic doses .
The mechanism by which (E)-N-(3-nitrophenyl)-4-(4-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide exerts its biological effects is believed to involve:
- DNA Gyrase Inhibition : Similar thiazole derivatives have been reported as effective inhibitors of DNA gyrase, an essential enzyme for bacterial DNA replication .
- Dihydrofolate Reductase (DHFR) Inhibition : This compound also shows inhibitory effects on DHFR with IC50 values ranging between 0.52–2.67 μM, which is relevant for its potential use in treating bacterial infections .
Study 1: Antimicrobial Evaluation
In a recent study focusing on thiazole derivatives similar to our target compound, researchers evaluated the antimicrobial efficacy against a panel of pathogens. The results indicated that:
- Compound derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria.
- The study highlighted the importance of structural modifications in enhancing antimicrobial potency.
Study 2: Cytotoxicity in Cancer Cell Lines
Another study assessed the cytotoxicity of related thiazole compounds on various cancer cell lines. Key findings included:
- Significant growth inhibition was observed in breast cancer and lung cancer cell lines.
- The study suggested that the introduction of nitro groups into the thiazole structure could enhance anticancer activity.
Q & A
Q. Characterization techniques :
- NMR spectroscopy (¹H/¹³C) to confirm proton/carbon environments and stereochemistry .
- IR spectroscopy to identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .
- Mass spectrometry (MS) for molecular weight validation and fragmentation patterns .
Advanced: How can reaction conditions be optimized to enhance synthesis yield and purity?
Answer:
Key factors include:
- Temperature control : Lower temperatures (0–25°C) minimize side reactions during nitro-group substitutions .
- Catalyst selection : Palladium-based catalysts for efficient Suzuki coupling; Lewis acids (e.g., ZnCl₂) for thiazole ring stabilization .
- Solvent polarity : Ethanol or DMF enhances solubility of nitroaromatic intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate high-purity product .
Basic: What biological activities are associated with this compound, and how are they assessed?
Answer:
Reported activities include:
- Antimicrobial : Tested via agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer : Evaluated using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
Q. Methodological considerations :
- Use positive controls (e.g., doxorubicin for anticancer assays).
- Validate cytotoxicity with healthy cell lines (e.g., HEK-293) .
Advanced: How can contradictory data in biological activity studies be resolved?
Answer:
Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., cell density, incubation time) across studies .
- Compound purity : Confirm purity (>95%) via HPLC before testing .
- Structural analogs : Compare with derivatives (e.g., ’s SAR study) to identify critical substituents (e.g., nitro groups enhance electron-withdrawing effects) .
Advanced: What crystallographic tools are used to determine molecular geometry and intermolecular interactions?
Answer:
Q. Example workflow :
Grow single crystals via slow evaporation (solvent: DCM/hexane).
Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).
Solve structure using WinGX suite for space group determination .
Advanced: How do substituents influence the compound’s electronic properties and binding affinity?
Answer:
- Nitro groups : Increase electrophilicity, enhancing interactions with enzyme active sites (e.g., via H-bonding with bacterial DNA gyrase) .
- Thiazole ring : Acts as a hydrogen bond acceptor; sulfur participates in hydrophobic interactions .
- Cyanide moiety : Stabilizes the hydrazonoyl group, affecting tautomerism and redox activity .
SAR strategy : Synthesize derivatives (e.g., halogenated or methoxy-substituted analogs) and compare bioactivity trends .
Basic: How is structural integrity confirmed after synthesis?
Answer:
- ¹H NMR : Check for expected peaks (e.g., aromatic protons at δ 7.5–8.5 ppm, NH signals at δ ~10 ppm) .
- ¹³C NMR : Verify carbonyl (C=O, ~170 ppm) and nitrile (C≡N, ~115 ppm) carbons .
- Elemental analysis : Match calculated vs. observed C, H, N, S percentages (±0.4%) .
Advanced: How to design mechanistic studies for its enzyme inhibition?
Answer:
- Enzyme assays : Measure inhibition kinetics (e.g., Michaelis-Menten plots) using purified enzymes (e.g., topoisomerase II) .
- Molecular docking : Use AutoDock Vina to predict binding modes with target proteins (PDB IDs: e.g., 4KPF for bacterial enzymes) .
- Fluorescence quenching : Monitor tryptophan residue changes in enzymes upon compound binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
